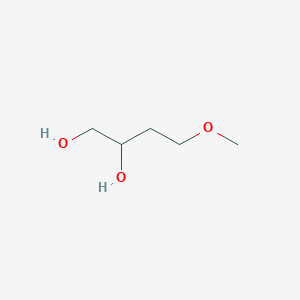
4-Methoxybutane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxybutane-1,2-diol is an organic compound with the molecular formula C5H12O3 It is a diol, meaning it contains two hydroxyl (-OH) groups, and a methoxy group (-OCH3) attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxybutane-1,2-diol can be synthesized through several methods. One common approach involves the reaction of 1,2-butanediol with methanol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize yield and purity. The process often includes steps such as distillation and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxybutane-1,2-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to yield simpler alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like hydrochloric acid (HCl) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products:
Oxidation: Produces aldehydes or ketones.
Reduction: Yields simpler alcohols.
Substitution: Results in various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Methoxybutane-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals .
Mechanism of Action
The mechanism by which 4-Methoxybutane-1,2-diol exerts its effects involves its interaction with various molecular targets. For instance, in oxidation reactions, the compound undergoes cleavage of the glycol bond, leading to the formation of aldehydes or ketones. This process is facilitated by oxidizing agents such as periodic acid (HIO4) or lead tetraacetate (Pb(OAc)4) .
Comparison with Similar Compounds
1,2-Butanediol: Similar in structure but lacks the methoxy group.
2-Methoxyethanol: Contains a methoxy group but differs in the backbone structure.
1,4-Butanediol: Another diol with a different hydroxyl group arrangement
Properties
Molecular Formula |
C5H12O3 |
|---|---|
Molecular Weight |
120.15 g/mol |
IUPAC Name |
4-methoxybutane-1,2-diol |
InChI |
InChI=1S/C5H12O3/c1-8-3-2-5(7)4-6/h5-7H,2-4H2,1H3 |
InChI Key |
LKAJWFLIIFXVPZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















